molecular formula C9H4ClNS B1424931 5-Chloro-1-benzothiophene-2-carbonitrile CAS No. 23622-24-4

5-Chloro-1-benzothiophene-2-carbonitrile

Cat. No.: B1424931
CAS No.: 23622-24-4
M. Wt: 193.65 g/mol
InChI Key: LEIZUMNQYDLPMJ-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C9H4ClNS. It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 5th position and a cyano group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-chlorobenzothiophene with cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 5-Chloro-1-benzothiophene-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-benzothiophene-2-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-benzothiophene-2-carbonitrile
  • 5-Fluoro-1-benzothiophene-2-carbonitrile
  • 5-Iodo-1-benzothiophene-2-carbonitrile

Uniqueness

5-Chloro-1-benzothiophene-2-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIZUMNQYDLPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679743
Record name 5-Chloro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23622-24-4
Record name 5-Chloro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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